N-[(4-tert-Butylphenyl)methoxy]benzamide
Description
N-[(4-tert-Butylphenyl)methoxy]benzamide is a benzamide derivative characterized by a tert-butyl-substituted phenyl group linked via a methoxy bridge to the benzamide core. Such modifications are often employed to optimize pharmacokinetic properties, including metabolic stability and membrane permeability.
Properties
CAS No. |
93949-93-0 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)16-11-9-14(10-12-16)13-21-19-17(20)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,19,20) |
InChI Key |
ZUWGBIBDRXAKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-Butylphenyl)methoxy]benzamide typically involves the reaction of 4-tert-butylphenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-Butylphenyl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[(4-tert-Butylphenyl)methoxy]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-tert-Butylphenyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituted Benzamides with Lipophilic Groups
- 4-tert-Butyl-N-(4-methoxyphenyl)benzamide (): This analog replaces the methoxy bridge with a direct methoxyphenyl linkage. Its molecular weight (311.40 g/mol) and logP (~4.2) suggest moderate bioavailability .
- N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide ():
Features a bromophenyl group and a secondary benzamide moiety. The bromine atom increases molecular polarizability, which may enhance binding to aromatic pockets in enzyme active sites. Its synthesis via acid chloride coupling underscores reactivity differences compared to tert-butyl derivatives .
Halogenated and Nitro-Substituted Analogs
- N-(2-nitrophenyl)-4-bromo-benzamide ():
The nitro and bromo substituents introduce strong electron-withdrawing effects, altering electronic distribution and hydrogen-bonding capacity. Crystallographic data reveal two distinct molecules (A and B) in the asymmetric unit, highlighting conformational flexibility absent in tert-butyl derivatives . - ZINC33268577 (): A brominated benzamide with a pyridopyrimidinone group. Compared to N-[(4-tert-butylphenyl)methoxy]benzamide, ZINC33268577 has fewer rotatable bonds (5 vs.
Benzamides with Heterocyclic Moieties
- N-Benzimidazol-1-yl Methyl-Benzamides ():
These derivatives exhibit anti-inflammatory and analgesic activity. The benzimidazole ring introduces additional hydrogen-bonding sites, contrasting with the steric hindrance of the tert-butyl group in the target compound . - Thiadiazole-Benzamide Hybrids (): 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl)benzamide (compound 30) combines a thiadiazole ring with the benzamide core.
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Synthetic Flexibility : Benzamide derivatives are synthesized via diverse routes, including Mannich reactions (), acid chloride couplings (), and metal complexation (). The tert-butyl group’s steric bulk may necessitate optimized coupling conditions to avoid byproducts .
- Structure-Activity Relationships (SAR) :
- Biological Potency : Thiadiazole and triazole hybrids exhibit enhanced cytotoxicity or antifungal activity compared to simple benzamides, underscoring the importance of heterocyclic integration .
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